molecular formula C32H50N2 B14274793 N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-92-0

N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline

Cat. No.: B14274793
CAS No.: 137758-92-0
M. Wt: 462.8 g/mol
InChI Key: NYZMSNGZCXPWIK-UHFFFAOYSA-N
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Description

N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C32H50N2 This compound is characterized by its complex structure, which includes a pyridine ring and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution at room temperature.

    Reduction: H2 gas with a palladium catalyst at elevated pressure and temperature.

    Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of saturated alkyl chains.

Scientific Research Applications

N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, while the long alkyl chain can interact with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its combination of a long alkyl chain and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

137758-92-0

Molecular Formula

C32H50N2

Molecular Weight

462.8 g/mol

IUPAC Name

N-methyl-N-octadecyl-4-(2-pyridin-4-ylethenyl)aniline

InChI

InChI=1S/C32H50N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-34(2)32-23-21-30(22-24-32)19-20-31-25-27-33-28-26-31/h19-28H,3-18,29H2,1-2H3

InChI Key

NYZMSNGZCXPWIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

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